molecular formula C18H11N3O7 B14495024 Acenaphthylene;2,4,6-trinitrophenol CAS No. 63147-14-8

Acenaphthylene;2,4,6-trinitrophenol

Cat. No.: B14495024
CAS No.: 63147-14-8
M. Wt: 381.3 g/mol
InChI Key: FDVRHWRNKZHBBW-UHFFFAOYSA-N
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Description

Acenaphthylene is a polycyclic aromatic hydrocarbon (PAH) with a fused bicyclic structure, often studied for its photophysical properties and applications in materials science. 2,4,6-Trinitrophenol (TNP), commonly known as picric acid, is a nitroaromatic compound characterized by three electron-withdrawing nitro groups attached to a phenolic ring. Its high oxidizing capacity and resonance stabilization make it a critical component in explosives, dyes, and industrial processes .

A unique compound combining acenaphthylene and TNP, acenaphthene compound with picric acid (1:1) (C₁₈H₁₃N₃O₇), has been identified as a co-crystal or charge-transfer complex. This hybrid material exhibits distinct crystallographic properties, though its applications remain less explored compared to individual components .

Properties

CAS No.

63147-14-8

Molecular Formula

C18H11N3O7

Molecular Weight

381.3 g/mol

IUPAC Name

acenaphthylene;2,4,6-trinitrophenol

InChI

InChI=1S/C12H8.C6H3N3O7/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-8H;1-2,10H

InChI Key

FDVRHWRNKZHBBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC3=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Acenaphthylene: can be synthesized through the dehydrogenation of acenaphthene. This process typically involves the use of a dehydrogenation catalyst such as palladium on carbon.

    2,4,6-Trinitrophenol: is synthesized by nitrating phenol with a mixture of concentrated nitric acid and sulfuric acid. .

Industrial Production Methods:

    Acenaphthylene: is produced industrially by the catalytic dehydrogenation of acenaphthene, which is derived from coal tar.

    2,4,6-Trinitrophenol: is produced on an industrial scale by the nitration of phenol using a mixture of nitric acid and sulfuric acid. .

Chemical Reactions Analysis

Structural and Compositional Analysis

  • Molecular formula : C₁₈H₁₃N₃O₇ .

  • IUPAC name : Acenaphthene;2,4,6-trinitrophenol (1:1) .

  • Physical state : Likely crystalline or amorphous, given the solid-state properties of both acenaphthene and TNP .

Picric Acid (2,4,6-Trinitrophenol)

  • Reactivity :

    • Explosive decomposition : Dry TNP can decompose violently under heat, shock, or friction .

    • Metal picrate formation : Reacts with metals (e.g., copper, iron) to form shock-sensitive metal picrates .

    • Oxidizing agents : Reacts violently with oxidizers like perchlorates, peroxides, and nitrates .

    • Sensing interactions : Forms supramolecular complexes with calixarenes or tetrapyrenyl moieties via π–π or charge-transfer interactions, leading to fluorescence quenching or enhancement .

Acenaphthene

  • Reactivity :

    • Electrophilic aromatic substitution : Acenaphthene’s fused aromatic rings undergo reactions like nitration, sulfonation, or halogenation under appropriate conditions .

    • Diels-Alder reactions : Potential for [4+2] cycloadditions with dienophiles due to its conjugated π-system .

    • Oxidative cleavage : Acenaphthenequinone derivatives undergo cleavage reactions (e.g., electrochemical or acid-catalyzed) to form carboxylic acids or other oxidized products .

Inferred Reactions of the Complex

While no direct studies on the acenaphthene-TNP complex were found, potential reactions can be extrapolated:

Reaction Type Mechanism Key Observations
Dissociation Reversal of the 1:1 complex formation under specific conditions (e.g., heat, solvent).Liberation of acenaphthene and TNP, enabling independent reactivity .
Fluorescence quenching Interaction with luminophores (e.g., carbazole derivatives) via electron transfer.Similar to TNP’s quenching of donor–acceptor luminophores (e.g., >83% efficiency) .
Electrophilic substitution Acenaphthene’s aromatic rings reacting with electrophiles (e.g., nitronium ions).Nitration or sulfonation possible, though TNP’s electron-withdrawing groups may hinder substitution .
Oxidative cleavage Acenaphthene undergoing oxidation (e.g., via ozonolysis or peracid reactions).Could yield carbonyl-containing fragments (e.g., acenaphthenequinone) .

Mechanism of Action

Acenaphthylene:

2,4,6-Trinitrophenol:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

TNP belongs to the nitroaromatic compounds (NACs) family, which includes derivatives like 2,4,6-trinitrotoluene (TNT), 2,4-dinitrotoluene (DNT), and nitrobenzene (NB). Key distinctions:

  • TNP vs. TNT : TNP lacks a methyl group present in TNT, reducing steric hindrance but enhancing acidity (pKa ~0.3) due to three nitro groups. This structural difference complicates selective detection in mixed explosive samples .
  • TNP vs.

Environmental Impact and Toxicity

  • Toxicity Hierarchy : Tetryl > 1,3,5-TNB > TNP > TNT in marine organisms. TNP exhibits acute toxicity in mammals (LD₅₀ in rats: 200–300 mg/kg) .
  • Degradation: Microbial breakdown of TNP is slower than mono- or di-nitro derivatives due to steric hindrance from three nitro groups .

Detection and Sensing Technologies

TNP’s strong electron-deficient nature enables selective detection via fluorescence quenching in advanced materials:

  • Cd(II) Coordination Polymers : Exhibit 80% quenching efficiency for TNP, outperforming TNT and DNT .
  • Silicon Nanoparticles (SiNPs): Achieve a detection limit (LOD) of 6.7 ng/mL for TNP, 10x lower than for TNT .
  • Zr-TP MOL Sensors : Demonstrate ultra-trace detection (picomolar range) with rapid response (<30 s) .

Research Findings and Data Analysis

Table 1: Key Properties of Nitroaromatic Compounds

Compound Structure Water Solubility (g/100 mL) LD₅₀ (Rat, mg/kg) Primary Use
2,4,6-TNP C₆H₂(NO₂)₃OH 1.3 200–300 Explosives, dyes
TNT C₇H₅N₃O₆ 0.013 795–1,100 Military explosives
2,4-DNT C₇H₆N₂O₄ 0.027 350–650 Propellants
1,3,5-TNB C₆H₃N₃O₆ 0.04 50–100 Research applications

Data compiled from .

Table 2: Sensor Performance for TNP Detection

Sensor Material Detection Limit Selectivity (vs. TNT) Quenching Efficiency Reference
Cd(II) Coordination Polymer 0.1 µM >90% 80%
Amine-Functionalized MOF 0.1 µM >95% 95%
Silicon Nanoparticles (SiNPs) 6.7 ng/mL >85% 90%
MoS₂ Quantum Dots 95 nM >80% 75%

Table 3: Catalytic Degradation Kinetics

Compound Catalyst Rate Constant (k, min⁻¹) Structural Influence
2,4-Dinitrophenol MoO₃ 0.042 Reduced steric hindrance
2,4,6-TNP MoO₃ 0.015 Steric hindrance from –NO₂

Data from .

Biological Activity

Acenaphthylene and 2,4,6-trinitrophenol (TNP) are two significant compounds in the field of chemistry and environmental science. Acenaphthylene is a polycyclic aromatic hydrocarbon (PAH), while TNP is a nitroaromatic compound known for its explosive properties and environmental persistence. Understanding their biological activity is crucial for assessing their ecological impact and potential applications in various fields.

  • Acenaphthylene :
    • Formula: C12H8
    • Molecular Weight: 152.20 g/mol
  • 2,4,6-Trinitrophenol (TNP) :
    • Formula: C6H3N3O7
    • Molecular Weight: 225.14 g/mol

The combination of these compounds forms a complex that may exhibit unique biological activities due to their structural characteristics.

Biological Activity Overview

The biological activity of both acenaphthylene and TNP has been studied extensively, particularly regarding their toxicity, biodegradation potential, and interaction with biological systems.

Toxicity

  • 2,4,6-Trinitrophenol :
    • TNP is highly toxic to aquatic life and has been shown to cause significant physiological disruptions in various organisms. Its toxicity is primarily due to its ability to interfere with cellular respiration and enzyme function.
    • In studies involving fish species like Oncorhynchus mykiss (rainbow trout), TNP exhibited lethal concentrations leading to mortality and sub-lethal effects such as impaired growth and reproductive functions .
  • Acenaphthylene :
    • Acenaphthylene has been found to have moderate toxicity. It can induce oxidative stress in cells, leading to DNA damage and other cellular dysfunctions. Research indicates that exposure to acenaphthylene can result in increased levels of reactive oxygen species (ROS), contributing to its toxicological profile .

Biodegradation Studies

Both compounds are of interest due to their environmental persistence, but they also show potential for biodegradation by specific microbial strains.

  • Biodegradation of TNP :
    • Certain bacteria such as Rhodococcus sp. have been isolated from contaminated soils and shown effective in degrading TNP into less harmful metabolites. This process involves the enzymatic breakdown of TNP through nitration reduction pathways .
  • Microbial Interaction with Acenaphthylene :
    • Studies have demonstrated that various strains of Pseudomonas can metabolize acenaphthylene, suggesting a potential for bioremediation applications in polluted environments .

Case Studies

  • Case Study on TNP Biodegradation :
    • A study conducted by Zuo et al. reported the successful degradation of TNP by Rhodococcus sp. isolated from picric acid-contaminated soil. The study highlighted the metabolic pathways involved and the efficiency of microbial degradation under varying environmental conditions .
  • Case Study on Acenaphthylene Toxicity :
    • Research on the effects of acenaphthylene on aquatic organisms revealed significant impacts on growth rates and reproductive success in fish models. The study emphasized the need for monitoring PAHs in aquatic ecosystems due to their bioaccumulative nature and potential for long-term ecological damage .

Data Tables

CompoundMolecular FormulaMolecular WeightToxicity LevelBiodegradation Potential
AcenaphthyleneC12H8152.20 g/molModerateModerate
2,4,6-TrinitrophenolC6H3N3O7225.14 g/molHighHigh

Q & A

Q. What are the optimal synthesis protocols for 2,4,6-trinitrophenol (TNP) to ensure purity and safety?

  • Methodological Answer: TNP synthesis involves three stages: (1) Sulfonation of phenol to form phenolsulphonic acid, (2) Nitration of sulfonic acid groups using concentrated HNO₃, and (3) Crystallization under controlled cooling. To minimize explosion risks, maintain TNP in a wet state during synthesis and storage. Vacuum filtration and repeated washing with distilled water are critical to remove acidic residues .

Q. What spectroscopic or fluorometric methods are recommended for detecting TNP in aqueous environments?

  • Methodological Answer: Fluorescence quenching is a widely used method. For example, riboflavin-based probes in phosphate buffer (pH 6.2) detect TNP via static quenching mechanisms, achieving a linear range of 2.5–1000 μmol/L (LOD: 0.55 μmol/L) . Nitrogen/phosphorus-doped carbon dots derived from Ganoderma lucidum biomass offer selective detection with a quantum yield of 15.6%, leveraging electron/energy transfer mechanisms .

Q. What safety protocols are critical when handling TNP in laboratory settings?

  • Methodological Answer:
  • Storage: Keep TNP wet or dissolved in water to prevent crystallization, which increases explosive sensitivity .
  • Reactivity: Avoid contact with metals (e.g., Cu, Fe), oxidizing agents (e.g., chlorates), and reducing agents (e.g., Li, Na), as they form shock-sensitive compounds .
  • PPE: Follow OSHA standards (29 CFR 1910.132) for flame-resistant clothing, face shields, and explosion-proof equipment .

Advanced Research Questions

Q. How can researchers address discrepancies in reported toxicity levels of TNP and its biodegradation products?

  • Methodological Answer: TNP’s toxicity arises from its metabolites, such as picramic acids, which are carcinogenic. Discrepancies in toxicity data may stem from variations in biodegradation pathways. For instance, Rhodococcus erythropolis degrades TNP via hydride-Meisenheimer complex formation, but incomplete degradation in anaerobic environments can amplify toxicity. Use LC-MS/MS to quantify metabolites and compare with in vitro cytotoxicity assays (e.g., MTT) .

Q. What computational approaches are used to design fluorescent probes for TNP detection?

  • Methodological Answer: Density functional theory (DFT) and time-dependent DFT (TDDFT) predict electronic transitions in D–π–A fluorophores. For example, triazolo-pyrimidine derivatives exhibit fluorescence quenching via photoinduced electron transfer (PET) when interacting with TNP’s nitro groups. Computational modeling optimizes probe-TNP binding energy and selectivity .

Q. What strategies improve the selectivity of metal-organic frameworks (MOFs) for TNP sensing in complex matrices?

  • Methodological Answer: Functionalize MOFs with electron-rich ligands (e.g., triphosphonate) to enhance π-π stacking and hydrogen bonding with TNP. Decanuclear cluster-based MOFs with (3,11)-connected topology show 98% quenching efficiency in water, even with competing nitroaromatics like nitrobenzene . Pre-treatment with ion-exchange resins can mitigate interference from ionic species .

Q. How effective are hydrotalcite-based materials in adsorbing TNP from contaminated water sources?

  • Methodological Answer: Hydrotalcites (layered double hydroxides) adsorb TNP via anion exchange and interlayer sequestration. Mg-Al hydrotalcites with CO₃²⁻ interlayers achieve 85% removal efficiency at pH 5. Post-adsorption, calcination at 500°C decomposes TNP into non-toxic gases (CO₂, H₂O). Regeneration with Na₂CO₃ restores 90% adsorption capacity .

Data Contradiction and Validation

Q. How to resolve conflicting reports on TNP’s environmental persistence versus biodegradability?

  • Methodological Answer: Contradictions arise from differences in microbial consortia and redox conditions. Validate biodegradation studies using isotopically labeled ¹⁴C-TNP to track mineralization rates. Aerobic conditions favor Rhodococcus spp., achieving 70% degradation in 72 hours, while anaerobic systems show <20% degradation due to inhibitory intermediates .

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